![molecular formula C22H18ClFN2O3S B2889393 ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 478260-23-0](/img/structure/B2889393.png)
ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical derivative of the pyran family . It is a complex organic molecule with multiple functional groups, including an amino group, a cyano group, and a carboxylate ester . It also contains a sulfanyl group attached to a 4-chlorophenyl ring .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve several steps, including reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . These reactions can lead to the formation of new pyrano[2,3-d]pyrimidine derivatives . Further acylation and intramolecular cyclization with reagents like carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding bicyclic pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to the presence of reactive functional groups . For example, the primary amino group and the cyano group can act as electrophilic and nucleophilic sites, respectively . This allows the compound to be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of pyran derivatives, including closely related compounds, is in corrosion inhibition. These compounds have been synthesized and characterized, demonstrating effective corrosion mitigation properties for mild steel in sulfuric acid solutions. Their inhibition efficiency increased with concentration, reaching high levels of protection. The study employed weight loss, electrochemical measurements, and surface analysis techniques like SEM-EDS, XRD, and AFM, indicating that these derivatives act as mixed-type inhibitors through an adsorption mechanism. Quantum chemical and molecular dynamic simulations supported these findings, showing strong binding energies to the iron surface, which is crucial for their inhibitory action (Saranya et al., 2020).
Antimicrobial and Anticancer Activities
Another area of application is in the development of antimicrobial and anticancer agents. Novel pyrazole derivatives synthesized from related pyran compounds have shown significant in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to doxorubicin, a standard drug, and demonstrated good to excellent antimicrobial efficacy against various bacterial and fungal strains. This highlights the potential of pyran derivatives in developing new therapeutic agents (Hafez et al., 2016).
Catalysis and Chemical Synthesis
Pyran derivatives have also been utilized in catalysis and chemical synthesis, demonstrating the versatility and reactivity of these compounds in facilitating various chemical reactions. For example, a study outlined the use of pentafluorophenylammonium triflate (PFPAT) to catalyze the condensation of pyran-ethylcarboxylate derivatives with coumarin-3-carboxylic acid. This solvent-free synthesis achieved high yields under green conditions, showing the compound's role in promoting environmentally friendly chemical processes (Ghashang et al., 2013).
Crystal Structure Analysis
Furthermore, crystal structure analysis of similar pyran derivatives has provided insights into their molecular arrangement and interactions. One study detailed the crystal structure of a closely related compound, highlighting its triclinic space group and the stabilizing interactions within the crystal lattice. These findings are crucial for understanding the molecular properties that contribute to the compound's applications in various fields (Kumar et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, which suggests that it could interact with its targets through these functional groups .
Biochemical Pathways
It’s worth noting that pyrano[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been shown to demonstrate a variety of biological activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities demonstrated by related compounds, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-16-9-5-14(23)6-10-16)29-21(26)17(11-25)19(20)13-3-7-15(24)8-4-13/h3-10,19H,2,12,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVZLIUTPIITNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

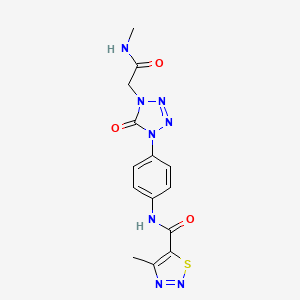
![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)
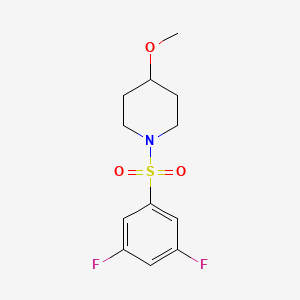
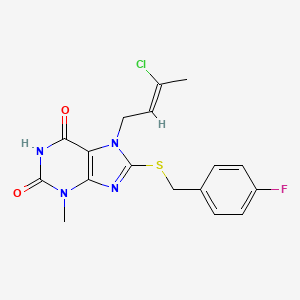
![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
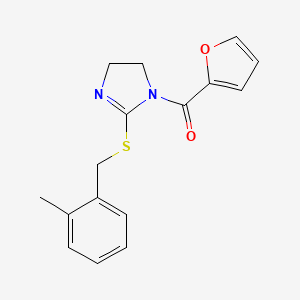
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)
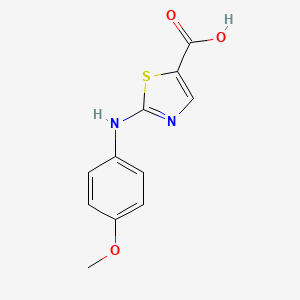
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
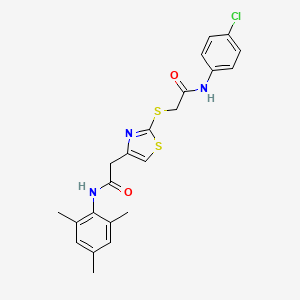
![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)
![2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2889329.png)
![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)
